molecular formula C8H12N2O2 B1590429 ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate CAS No. 85290-77-3

ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate

Cat. No.: B1590429
CAS No.: 85290-77-3
M. Wt: 168.19 g/mol
InChI Key: BUPSXJWSGYSVFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate is a chemical compound belonging to the pyrazole family, which are five-membered heterocyclic aromatic organic compounds containing two nitrogen atoms at positions 1 and 2 in the ring. This compound is characterized by its molecular formula C8H12N2O2 and is known for its utility in various scientific and industrial applications.

Synthetic Routes and Reaction Conditions:

  • Classical Synthesis: The compound can be synthesized through the reaction of ethyl acetoacetate with hydrazine hydrate in the presence of acetic acid. The reaction proceeds via the formation of an intermediate pyrazole ring, followed by esterification.

  • Industrial Production Methods: On an industrial scale, the compound is typically produced using continuous flow reactors, which allow for better control over reaction conditions and improved safety.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

  • Substitution: Nucleophiles like ammonia (NH3) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation: this compound can be oxidized to form ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylic acid.

  • Reduction: Reduction can yield ethyl 1,5-dimethyl-1H-pyrazole-4-amine.

  • Substitution: Substitution reactions can produce various substituted pyrazoles depending on the nucleophile used.

Biochemical Analysis

Biochemical Properties

Ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with various enzymes, proteins, and other biomolecules, influencing their function and stability. For instance, this compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions often result in the modulation of enzyme activity, either through direct binding or by altering the enzyme’s conformation . Additionally, this compound can form complexes with metal ions, which further influences its biochemical properties and interactions .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation and differentiation . Furthermore, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in stress responses and metabolic processes . These effects on cellular metabolism include alterations in the levels of key metabolites and changes in the activity of metabolic enzymes.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis . Additionally, this compound can activate or inhibit signaling pathways by interacting with receptors and other signaling molecules, leading to changes in cellular responses . These interactions often result in alterations in gene expression, either through direct binding to DNA or by modulating the activity of transcription factors.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or reactive chemicals . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of enzyme activities and gene expression . These temporal effects are important to consider when designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound can have beneficial effects, such as enhancing antioxidant defenses and improving metabolic function . At higher doses, this compound can exhibit toxic effects, including oxidative stress, cellular damage, and disruption of normal metabolic processes . These dosage-dependent effects highlight the importance of careful dose selection in experimental studies and potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can further interact with cellular components . Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes, resulting in changes in the levels of important metabolites . These interactions are crucial for understanding the compound’s overall impact on cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins, which facilitate its movement across cellular membranes and its accumulation in specific cellular compartments . The distribution of this compound within tissues can also be influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components . Understanding these transport and distribution mechanisms is essential for elucidating the compound’s biological effects.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biological activity . For example, localization to the nucleus may enhance its ability to modulate gene expression, while localization to the mitochondria may affect cellular energy metabolism.

Scientific Research Applications

Ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate has found applications in various fields:

  • Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.

  • Medicine: It is used in the development of pharmaceuticals, particularly in the design of drugs targeting various diseases.

  • Industry: The compound is utilized in the production of agrochemicals and dyes.

Comparison with Similar Compounds

Does this cover everything you were looking for, or is there something more specific you'd like to know about this compound?

Properties

IUPAC Name

ethyl 1,5-dimethylpyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-4-12-8(11)7-5-9-10(3)6(7)2/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUPSXJWSGYSVFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30515758
Record name Ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30515758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85290-77-3
Record name Ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30515758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate
Reactant of Route 3
Reactant of Route 3
ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate
Reactant of Route 4
Reactant of Route 4
ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate
Reactant of Route 5
Reactant of Route 5
ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate
Reactant of Route 6
Reactant of Route 6
ethyl 1,5-dimethyl-1H-pyrazole-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.